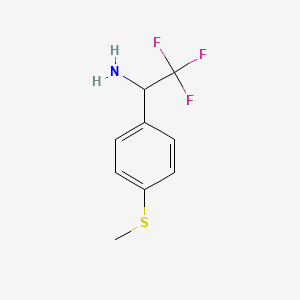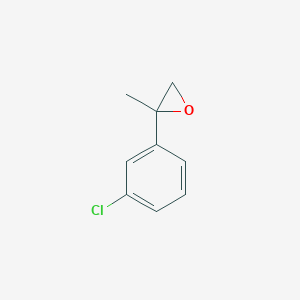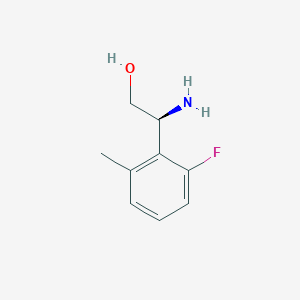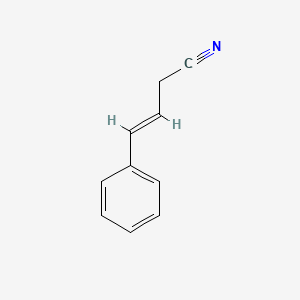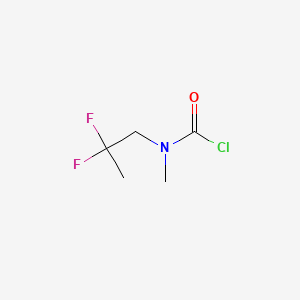
N-(2,2-difluoropropyl)-N-methylcarbamoylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride: is a chemical compound with the molecular formula C5H8ClF2NO and a molecular weight of 171.6 g/mol. This compound has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of 2,2-difluoropropylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-(2,2-difluoropropyl)-N-methylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, and other non-polar solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and activity. It is also explored for its potential use in drug development due to its ability to introduce fluorine atoms into organic molecules, which can improve the pharmacokinetic properties of drugs.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the fluorine atoms.
Wirkmechanismus
The mechanism of action of N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of stable carbamate, urea, or thiocarbamate linkages. These reactions are facilitated by the electron-withdrawing effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
- N-(2,2-difluoropropyl)-N-methylcarbamate
- N-(2,2-difluoropropyl)-N-methylurea
- N-(2,2-difluoropropyl)-N-methylthiocarbamate
Uniqueness: N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable intermediate in the synthesis of various fluorinated compounds, which are often more stable and bioactive compared to their non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C5H8ClF2NO |
|---|---|
Molekulargewicht |
171.57 g/mol |
IUPAC-Name |
N-(2,2-difluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClF2NO/c1-5(7,8)3-9(2)4(6)10/h3H2,1-2H3 |
InChI-Schlüssel |
SFSUBCXOJPWXOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C(=O)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


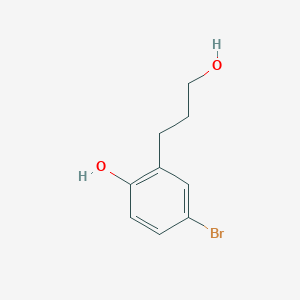

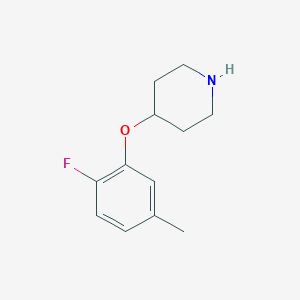



![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)

